N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylethylamine and 5-fluoroindole-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the amine and carboxylic acid groups.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoroindole: A precursor in the synthesis of various indole derivatives.
4-chlorophenylethylamine: A starting material for the synthesis of various compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C17H14ClFN2O |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-fluoro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H14ClFN2O/c18-13-3-1-11(2-4-13)7-8-20-17(22)16-10-12-9-14(19)5-6-15(12)21-16/h1-6,9-10,21H,7-8H2,(H,20,22) |
InChI Key |
RCDJJHGEOMYWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC3=C(N2)C=CC(=C3)F)Cl |
Origin of Product |
United States |
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